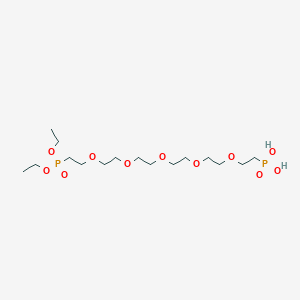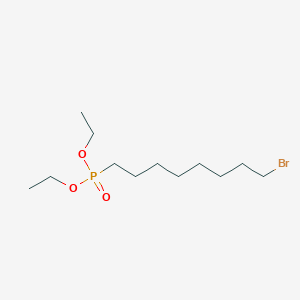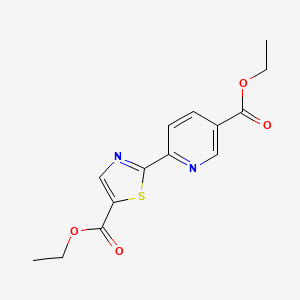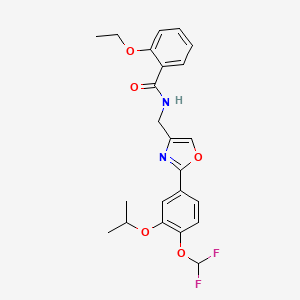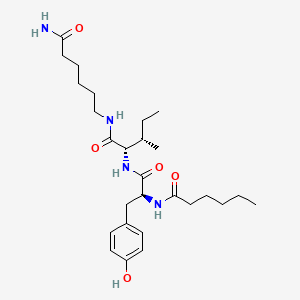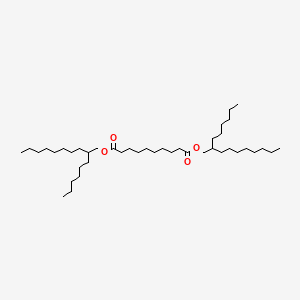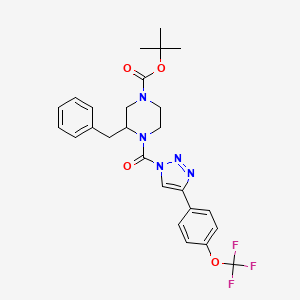
DO34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DO34 is a highly potent, selective, and centrally active inhibitor of diacylglycerol lipase (DAGL). It has shown significant efficacy in inhibiting both DAGLα and DAGLβ, with an IC50 of 6 nM for DAGLα and 3-8 nM for DAGLβ . This compound is primarily used in scientific research to study the endocannabinoid system and its related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO34 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene ring with a suitable amine to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired activity. This typically involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
DO34 primarily undergoes:
Substitution reactions: These are used during its synthesis to introduce various functional groups.
Oxidation and reduction reactions: These may be involved in modifying the oxidation state of certain functional groups during synthesis.
Common Reagents and Conditions
Reagents: Common reagents include halogenating agents, alkylating agents, and reducing agents.
Conditions: Typical conditions involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major product of these reactions is the highly purified this compound compound, characterized by its specific inhibitory activity against DAGLα and DAGLβ.
Scientific Research Applications
DO34 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of enzyme inhibition and the role of DAGL in lipid metabolism.
Biology: Helps in understanding the endocannabinoid system, particularly the synthesis and degradation of 2-arachidonoylglycerol (2-AG).
Medicine: Investigated for its potential therapeutic effects in conditions related to the endocannabinoid system, such as pain, inflammation, and metabolic disorders.
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
Mechanism of Action
DO34 exerts its effects by inhibiting the activity of diacylglycerol lipase enzymes, specifically DAGLα and DAGLβ. These enzymes are responsible for the conversion of diacylglycerol to 2-arachidonoylglycerol (2-AG), a key endocannabinoid. By inhibiting these enzymes, this compound reduces the levels of 2-AG, thereby modulating the endocannabinoid signaling pathways .
Comparison with Similar Compounds
Similar Compounds
DO53: Another DAGL inhibitor with similar potency but different selectivity profiles.
THL (tetrahydrolipstatin): A less selective inhibitor of DAGL, also known for its inhibitory effects on other lipases.
Uniqueness of DO34
This compound is unique due to its high potency and selectivity for DAGLα and DAGLβ. Its ability to cross the blood-brain barrier and exert central effects makes it particularly valuable for studying the central nervous system’s endocannabinoid signaling .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMWUWJVBKTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

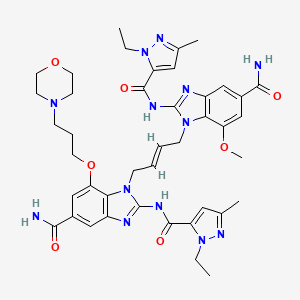
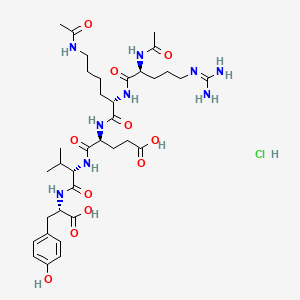
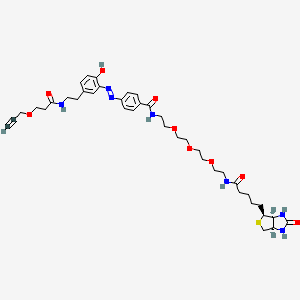
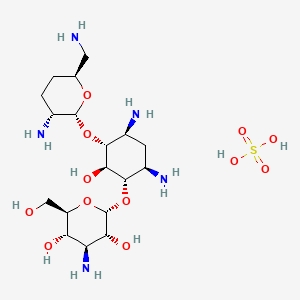
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
